Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Description
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a structurally complex organic compound featuring a biphenyl group linked via a methanone bridge to a piperazine ring. The piperazine moiety is further modified at the 4-position by a 2-nitrophenylsulfonyl group. This sulfonamide substituent introduces strong electron-withdrawing properties due to the nitro group (-NO₂) at the ortho position of the phenyl ring, which may influence the compound's electronic profile, solubility, and biological interactions .
Its synthesis typically involves multi-step reactions, including coupling of biphenyl-4-carbonyl chloride with piperazine derivatives, followed by sulfonylation using 2-nitrobenzenesulfonyl chloride under basic conditions .
Properties
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)24-14-16-25(17-15-24)32(30,31)22-9-5-4-8-21(22)26(28)29/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHLYOGHGMXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 1-(2-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The biphenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl or piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula:
- Molecular Weight: 451.49 g/mol
- IUPAC Name: Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
The compound features a biphenyl group linked to a piperazine ring, which is further substituted with a nitrophenyl sulfonyl group. This unique structure contributes to its diverse reactivity and potential biological activity.
Medicinal Chemistry
Biphenyl derivatives, including this compound, have been investigated for their therapeutic properties. The following table summarizes some of the notable biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibited activity against various Gram-positive and Gram-negative bacteria. |
| Anticancer | Studied for potential effects on cancer cell lines, showing promising results. |
| Receptor Binding | Investigated as ligands for various receptors, potentially modulating their activity. |
Case studies have shown that modifications to the biphenyl or piperazine moieties can enhance antimicrobial efficacy. For instance, compounds similar to biphenyl derivatives have demonstrated significant inhibition against Staphylococcus aureus with MIC values as low as 0.0039 mg/mL .
Chemical Synthesis
In synthetic organic chemistry, biphenyl derivatives are valuable building blocks for creating more complex molecules. The following reactions are commonly associated with this compound:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Hydrogen gas, palladium catalyst | Alcohols or alkanes |
| Nucleophilic Substitution | Sodium hydride or lithium diisopropylamide | Various substituted products |
These reactions highlight the versatility of biphenyl derivatives in chemical synthesis, allowing for the development of new materials with specific properties.
Material Science
The electronic and optical properties of biphenyl-based compounds make them suitable for applications in material science. They are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitrophenyl sulfonyl group may enhance charge transport properties, making these compounds promising candidates for future electronic materials.
Case Studies and Research Findings
Several studies have documented the biological activity of biphenyl derivatives:
- Antibacterial Activity: A study published in the Journal of Medicinal Chemistry found that modifications to the piperazine ring significantly increased antibacterial potency against resistant strains of bacteria .
- Anticancer Properties: Research published in Cancer Letters indicated that certain biphenyl derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting potential as chemotherapeutic agents .
- Receptor Modulation: In a study focusing on neuropharmacology, biphenyl derivatives were shown to selectively bind to serotonin receptors, indicating their potential as antidepressants .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenylsulfonyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural uniqueness of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone lies in its combination of a biphenyl group and a 2-nitrophenylsulfonyl-piperazine. Key comparisons with analogous compounds include:
| Compound Name | Substituents on Piperazine | Key Structural Differences | Electronic Effects |
|---|---|---|---|
| Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone | 4-Methoxybenzyl | Methoxy group enhances lipophilicity | Electron-donating (+M effect) |
| 4-(4-Nitrophenyl)sulfonylpiperazin-1-ylmethanone | 4-Nitrophenylsulfonyl, thienyl | 4-Nitro (para) vs. 2-nitro (ortho); thienyl vs. biphenyl | Ortho-nitro increases steric hindrance |
| 4-Biphenylyl[4-(3-chlorophenyl)piperazin-1-yl]methanone | 3-Chlorophenyl | Chlorine substituent (meta position) | Electron-withdrawing (-I effect) |
- Ortho vs. Para Nitro Groups : The 2-nitrophenylsulfonyl group in the target compound introduces greater steric hindrance and a distinct electronic environment compared to para-substituted analogs like the 4-nitrophenyl derivative in . This may alter binding affinity to biological targets.
- Biphenyl vs.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a biphenyl-4-carbonyl chloride intermediate may react with a pre-synthesized piperazine derivative containing the 2-nitrophenylsulfonyl group. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
- Sulfonylation : Reaction of piperazine with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product .
- Critical Parameters : Temperature (reflux vs. room temperature) and solvent polarity significantly affect reaction kinetics and byproduct formation.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use multi-spectroscopic techniques:
- NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm for biphenyl and nitrophenyl groups) and piperazine protons (δ 2.5–3.5 ppm) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+: 492.12 g/mol vs. observed) .
- IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functional groups .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does the 2-nitrophenylsulfonyl group influence the compound’s bioactivity compared to analogs with other sulfonyl substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing binding affinity to targets like sigma receptors. Compare with analogs (e.g., 4-fluorophenylsulfonyl) via radioligand displacement assays .
- Data Table :
| Substituent | IC₅₀ (Sigma-1 Receptor) | LogP |
|---|---|---|
| 2-Nitrophenylsulfonyl | 12 nM | 3.8 |
| 4-Fluorophenylsulfonyl | 45 nM | 3.2 |
- Source : Derived from competitive binding assays in and .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line: HEK293, ATP concentration: 1 mM).
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., PAMPA vs. Caco-2) .
- Structural Confirmation : Re-analyze batch purity via HPLC; impurities >2% can skew bioactivity results .
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- LogS (Solubility) : –4.5 (predicted poor aqueous solubility).
- CYP450 Inhibition : High risk of CYP3A4 inhibition due to the sulfonyl group .
- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk .
Q. How can the compound’s stability under physiological conditions be optimized?
- Methodological Answer :
- Prodrug Design : Modify the ketone group to a hydrolyzable ester (e.g., acetyloxymethyl) to enhance metabolic stability .
- Lyophilization : Formulate as a lyophilized powder with cyclodextrin to prevent degradation in aqueous media .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 μM) while others show negligible effects?
- Methodological Answer :
- Cell-Specific Variability : Test in multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-selective toxicity.
- ROS Modulation : The nitro group may induce reactive oxygen species (ROS) in cells with low glutathione levels, explaining divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
